molecular formula C22H24ClN5O3 B11299678 N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11299678
M. Wt: 441.9 g/mol
InChI Key: ZAGMWYCBMPXAMP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate chlorinated aromatic compound under controlled conditions to form the intermediate piperazine derivative.

    Cyclization: The intermediate undergoes cyclization with a suitable reagent to form the tetrahydropyrimidine ring.

    Amidation: The final step involves the amidation reaction, where the carboxamide group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Materials Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[4-(4-propoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
  • N-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Uniqueness

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24ClN5O3

Molecular Weight

441.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C22H24ClN5O3/c1-31-18-8-6-17(7-9-18)27-10-12-28(13-11-27)22-25-19(14-20(29)26-22)21(30)24-16-4-2-15(23)3-5-16/h2-9,19H,10-14H2,1H3,(H,24,30)(H,25,26,29)

InChI Key

ZAGMWYCBMPXAMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(CC(=O)N3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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